molecular formula C19H16FN5OS B243303 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide

Cat. No. B243303
M. Wt: 381.4 g/mol
InChI Key: MCLUSNIYGOGPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolothiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide has been studied extensively. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the activity of various enzymes involved in cancer cell proliferation, making it a potent anticancer agent.
Biochemical and Physiological Effects
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. This compound also induces apoptosis and cell cycle arrest in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for researchers studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide. One of the most promising directions is the development of new anticancer drugs based on this compound. Researchers can also study the mechanism of action of this compound in more detail to gain a better understanding of its potential applications in cancer therapy. Additionally, the toxicity of this compound can be further studied to determine its safety for use in humans.
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer activity makes it a valuable tool for researchers studying cancer biology, and its mechanism of action has been extensively studied. While there are limitations to its use in certain experiments, the future directions for the study of this compound are promising, including the development of new anticancer drugs and further study of its toxicity and mechanism of action.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-fluorobenzoyl chloride with 4-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of triethylamine. The resulting product is then purified using chromatography.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-fluorobenzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in drug discovery and development. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

Molecular Formula

C19H16FN5OS

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C19H16FN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

InChI Key

MCLUSNIYGOGPLJ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4F

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4F

Origin of Product

United States

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